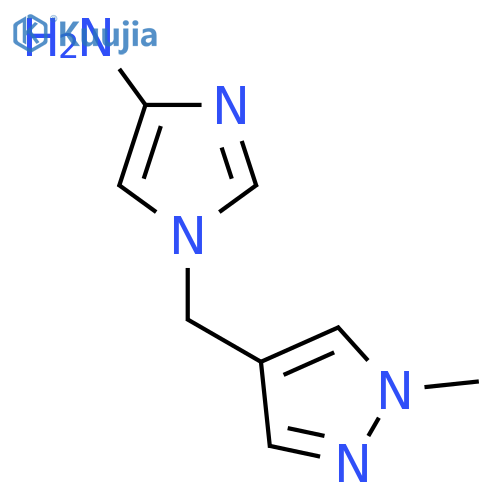Cas no 2138275-02-0 (1-(1-methyl-1H-pyrazol-4-yl)methyl-1H-imidazol-4-amine)

1-(1-methyl-1H-pyrazol-4-yl)methyl-1H-imidazol-4-amine 化学的及び物理的性質
名前と識別子
-
- 1-(1-methyl-1H-pyrazol-4-yl)methyl-1H-imidazol-4-amine
- EN300-1107879
- 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-4-amine
- 2138275-02-0
-
- インチ: 1S/C8H11N5/c1-12-3-7(2-11-12)4-13-5-8(9)10-6-13/h2-3,5-6H,4,9H2,1H3
- InChIKey: PKPHDFHLXLDXDS-UHFFFAOYSA-N
- SMILES: N1(C=NC(=C1)N)CC1C=NN(C)C=1
計算された属性
- 精确分子量: 177.10144537g/mol
- 同位素质量: 177.10144537g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 174
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.4
- トポロジー分子極性表面積: 61.7Ų
1-(1-methyl-1H-pyrazol-4-yl)methyl-1H-imidazol-4-amine Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1107879-1g |
1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-4-amine |
2138275-02-0 | 95% | 1g |
$986.0 | 2023-10-27 | |
| Enamine | EN300-1107879-0.1g |
1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-4-amine |
2138275-02-0 | 95% | 0.1g |
$867.0 | 2023-10-27 | |
| Enamine | EN300-1107879-10g |
1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-4-amine |
2138275-02-0 | 95% | 10g |
$4236.0 | 2023-10-27 | |
| Enamine | EN300-1107879-0.05g |
1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-4-amine |
2138275-02-0 | 95% | 0.05g |
$827.0 | 2023-10-27 | |
| Enamine | EN300-1107879-2.5g |
1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-4-amine |
2138275-02-0 | 95% | 2.5g |
$1931.0 | 2023-10-27 | |
| Enamine | EN300-1107879-0.5g |
1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-4-amine |
2138275-02-0 | 95% | 0.5g |
$946.0 | 2023-10-27 | |
| Enamine | EN300-1107879-0.25g |
1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-4-amine |
2138275-02-0 | 95% | 0.25g |
$906.0 | 2023-10-27 | |
| Enamine | EN300-1107879-1.0g |
1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-4-amine |
2138275-02-0 | 1g |
$1315.0 | 2023-06-10 | ||
| Enamine | EN300-1107879-10.0g |
1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-4-amine |
2138275-02-0 | 10g |
$5652.0 | 2023-06-10 | ||
| Enamine | EN300-1107879-5.0g |
1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-4-amine |
2138275-02-0 | 5g |
$3812.0 | 2023-06-10 |
1-(1-methyl-1H-pyrazol-4-yl)methyl-1H-imidazol-4-amine 関連文献
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
1-(1-methyl-1H-pyrazol-4-yl)methyl-1H-imidazol-4-amineに関する追加情報
1-(1-Methyl-1H-Pyrazol-4-Yl)Methyl-1H-Imidazol-4-Amine
The compound 1-(1-methyl-1H-pyrazol-4-yl)methyl-1H-imidazol-4-amine (CAS No. 2138275-02-0) is a heterocyclic organic compound with a complex structure that combines two distinct heterocyclic rings: a pyrazole and an imidazole. This compound has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, materials science, and catalysis. The molecule's structure is characterized by the presence of nitrogen atoms in both rings, which contributes to its high reactivity and versatility in chemical reactions.
Recent studies have highlighted the importance of heterocyclic compounds like this one in drug discovery. The pyrazole ring, a five-membered ring with two adjacent nitrogen atoms, is known for its ability to act as a hydrogen bond donor or acceptor, making it an attractive component in medicinal chemistry. Similarly, the imidazole ring, another five-membered heterocycle with two nitrogen atoms, is renowned for its aromaticity and ability to coordinate with metal ions, which is particularly useful in catalysis and metallopharmaceuticals.
One of the most promising applications of 1-(1-methyl-1H-pyrazol-4-yl)methyl-1H-imidazol-4-amine lies in its potential as a biological active compound. Researchers have explored its ability to inhibit certain enzymes and proteins, which could lead to the development of new therapeutic agents. For instance, studies have shown that this compound exhibits antimicrobial activity, making it a candidate for the design of novel antibiotics. Additionally, its antioxidant properties have been investigated, suggesting potential applications in combating oxidative stress-related diseases.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the pyrazole ring followed by its functionalization. The introduction of the imidazole moiety requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in synthetic chemistry have enabled more efficient and scalable methods for producing this compound, which is crucial for its commercialization.
In terms of structural characterization, modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been employed to confirm the compound's molecular structure. These techniques provide detailed insights into the spatial arrangement of atoms and functional groups, which are essential for understanding its chemical behavior.
Another area where this compound has shown promise is in the field of catalysis. The presence of nitrogen atoms in both rings allows for strong metal-ligand interactions, making it a potential candidate for designing transition metal catalysts. Recent research has focused on its ability to enhance catalytic efficiency in reactions such as alkene hydrogenation and C-C bond formation.
Furthermore, the compound's electronic properties make it a valuable component in the development of advanced materials. Its ability to act as an electron donor or acceptor could be harnessed in applications such as organic electronics and optoelectronics. Researchers are actively exploring its potential as a building block for constructing functional materials with tailored electronic properties.
In conclusion, 1-(1-methyl-1H-pyrazol-4-yl)methyl-1H-imidazol-4-amine (CAS No. 2138275-02-) is a versatile heterocyclic compound with a wide range of potential applications. Its unique chemical structure, combined with recent advancements in synthesis and characterization techniques, positions it as a valuable tool in various scientific disciplines. As research continues to uncover its full potential, this compound is likely to play an increasingly important role in both academic and industrial settings.
2138275-02-0 (1-(1-methyl-1H-pyrazol-4-yl)methyl-1H-imidazol-4-amine) Related Products
- 1022158-49-1(1H-Benzimidazole-6-methanol, 2-(methylthio)-)
- 1361882-15-6(3,5-Dichloro-2'-fluoro-4'-methyl-biphenyl)
- 2138197-20-1(Sodium 4-(1,3-dioxolan-2-yl)furan-2-sulfinate)
- 1804489-44-8(4-Cyano-2-(difluoromethyl)-3-iodo-6-methoxypyridine)
- 35179-36-3(Benzoic acid, 4-[(1-oxononyl)oxy]-)
- 851176-39-1(2-chloro-N-(5-chlorothiophen-2-yl)methyl-N-(prop-2-en-1-yl)acetamide)
- 1080028-71-2(5-Bromo-3-isocyanato-1-methylindole)
- 1443327-97-6(Cyclopentanol, 2-(4-methoxy-3,5-dimethylphenyl)-, (1R,2S)-rel-)
- 33884-75-2(2-(cyclobutylamino)ethan-1-ol)
- 1225734-71-3(3-(3,4-Dimethylphenyl)pyridine-2-carboxylic acid)




